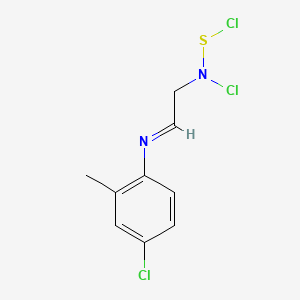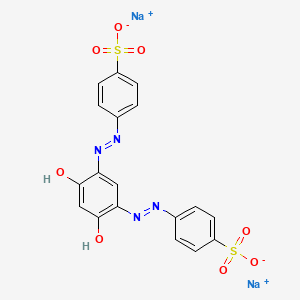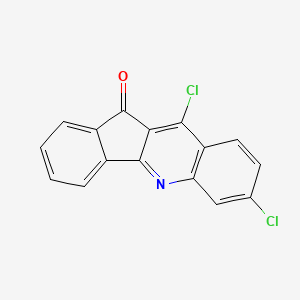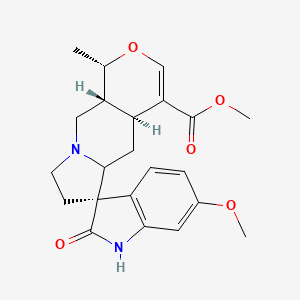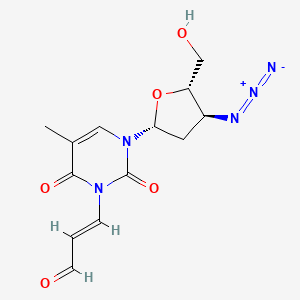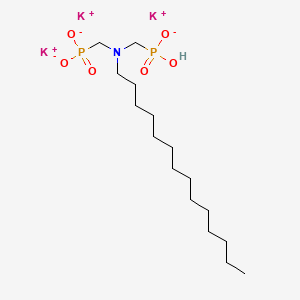
Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 303-775-6) is an organic compound with the molecular formula C11H14O2 Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-methylcyclohexane-1,3-dione with acetaldehyde in the presence of a base such as sodium ethoxide . The reaction proceeds through an aldol condensation followed by cyclization to form the desired quinone .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include and .
Reduction: This compound can be reduced to form the corresponding dihydroquinone using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the quinone moiety is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher quinones, while reduction produces dihydroquinones .
Scientific Research Applications
Chemistry: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex natural products, including steroids and terpenoids .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, it is used in the production of fine chemicals and as a starting material for the synthesis of various polymers and resins .
Mechanism of Action
The mechanism by which 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its ability to undergo redox reactions. The quinone moiety can accept and donate electrons, making it a versatile intermediate in various chemical reactions. It can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 5-Methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
- 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- 9-Methyl-5(10)-octaline-1,6-dione
Uniqueness: What sets 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart from similar compounds is its specific structure, which allows for unique reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
94230-65-6 |
|---|---|
Molecular Formula |
C16H34K3NO6P2 |
Molecular Weight |
515.69 g/mol |
IUPAC Name |
tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |
InChI Key |
BPEPYZVMVDXVEE-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



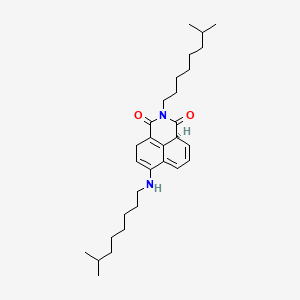
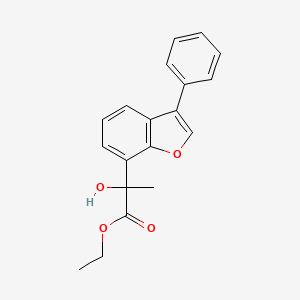
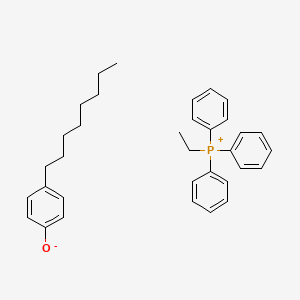
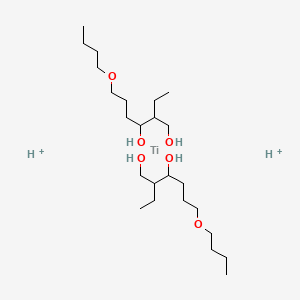
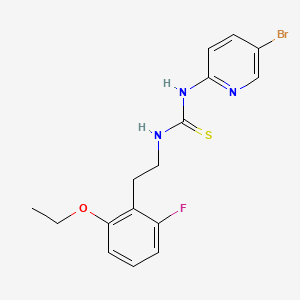

![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
